1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C8H11N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of three methyl groups and a cyano group attached to the pyrrole ring.
Synthetic Routes and Reaction Conditions:
Starting from Pyrrole: . The reaction typically requires strong bases and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of pyrrole derivatives, followed by selective functionalization to introduce the cyano group.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or amides.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 1,2,5-trimethyl-1H-pyrrole-3-amine.
Substitution: Substitution reactions can occur at the pyrrole ring, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products Formed: The major products include oxidized derivatives, amines, and substituted pyrroles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is similar to other pyrrole derivatives, such as 1,2,5-trimethylpyrrole and 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. its unique feature is the presence of the cyano group, which imparts different chemical and biological properties compared to its counterparts.
Comparison with Similar Compounds
1,2,5-Trimethylpyrrole
1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid
1,2,5-Trimethyl-1H-pyrrole-3-amine
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications range from synthetic chemistry to potential therapeutic uses, highlighting its importance in both research and industry.
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Properties
IUPAC Name |
1,2,5-trimethylpyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHYJBBIMGELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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